N-(3-Fluoropropyl)spiroperidol

概要

説明

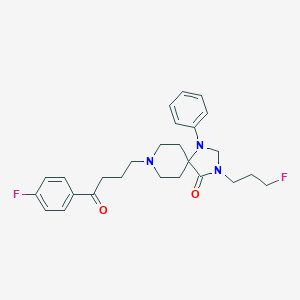

N-(3-Fluoropropyl)spiroperidol is a chemical compound with the molecular formula C26H31F2N3O2 and a molar mass of 455.54 g/mol . It is a derivative of spiperone, a well-known antipsychotic drug. This compound has been studied for its potential use in positron emission tomography (PET) imaging of dopamine receptors in the brain .

準備方法

The synthesis of N-(3-Fluoropropyl)spiroperidol involves the introduction of a fluoropropyl group to the spiperone molecule. One method involves the reaction of spiperone with 3-fluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

化学反応の分析

Synthetic Routes and Radiolabeling Strategies

N-(3-Fluoropropyl)spiroperidol (FP-SP) is synthesized via N-alkylation of spiroperidol (spiperone) with fluorinated alkylating agents. Key methods include:

-

Nucleophilic Aliphatic Substitution :

- Precursor : 1-Fluoro-3-iodopropane ([18F]FIP) or 1-bromo-3-[18F]fluoropropane ([18F]BFP) reacts with spiroperidol under basic conditions .

- Conditions : Reactions occur in aprotic solvents (e.g., chloroform, dichloromethane) with tetra--butylammonium fluoride (TBAF) as a phase-transfer catalyst .

- Yield : Radiochemical yields range from 4–20% (EOB) depending on the precursor and reaction time .

- One-Pot Fluoro-De-Triazenation :

Reaction Optimization and Key Parameters

Comparative Reactivity of Fluorinated Alkylating Agents

- 1-Fluoro-3-iodopropane ([18F]FIP) : Higher radiochemical yield (~15–20% EOB) due to better thermal stability (b.p. 128°C) .

- 1-Bromo-3-[18F]fluoropropane ([18F]BFP) : Lower yield (~1% EOB) due to volatility (b.p. 101°C) .

- Fluoro-De-Triazenation : Achieves 30–40% yield in non-radioactive trials but requires stringent acid control .

In Vivo Stability and Metabolite Analysis

- Metabolic Stability :

- Defluorination :

Comparative Studies with Analogues

| Compound | Striatal Uptake (% ID/g) | Specific Activity (Ci/mmol) | Reference |

|---|---|---|---|

| FP-SP | 1.1% (mouse brain) | 840–1,820 | |

| N-Methylspiperone | 1.1% (mouse brain) | 1,060–2,640 | |

| Fluoroethylspiperone | 0.8% (mouse brain) | 420–1,200 |

Key Findings and Implications

- Synthetic Efficiency : FP-SP’s synthesis benefits from optimized fluoropropylating agents (e.g., [18F]FIP) and acid catalysts (PPA) .

- In Vivo Performance : High striatal specificity and metabolic stability make FP-SP superior to fluoroethyl and fluoromethyl analogues .

- Clinical Relevance : Validated for PET imaging of dopamine D2 receptors in primates and humans, with minimal defluorination artifacts .

For further details, experimental protocols are elaborated in .

科学的研究の応用

Scientific Research Applications

The applications of N-(3-Fluoropropyl)spiroperidol span several domains:

1. Chemistry:

- Precursor for Synthesis: It serves as a precursor in the synthesis of other fluorinated compounds, facilitating the development of new radioligands for imaging techniques.

2. Biology:

- Dopamine Receptor Studies: The compound is primarily utilized in studies examining the binding characteristics of ligands to dopamine receptors, especially the D2 subtype. Its high binding affinity makes it a critical tool for understanding dopaminergic neurotransmission .

3. Medicine:

- PET Imaging: this compound is investigated for its potential use in positron emission tomography (PET) imaging to study neurological disorders such as Parkinson’s disease and schizophrenia. It allows visualization of dopaminergic pathways, aiding in diagnosis and treatment monitoring.

4. Industry:

- Diagnostic Tools Development: The compound may be employed in creating new diagnostic tools and imaging agents that enhance the understanding of neurological conditions.

Biodistribution Studies

Biodistribution studies provide insights into the pharmacokinetics of this compound:

- Mouse Studies: Approximately 1.1% of the administered dose was detected in mouse brain tissue at 5 minutes post-injection, indicating effective uptake by dopaminergic regions .

- Baboon Studies: Similar patterns were observed, with rapid clearance from blood and significant striatal accumulation compared to cerebellar regions, highlighting selective receptor binding .

Receptor Binding Affinity

The binding affinity of this compound has been extensively studied:

- High Selectivity for D2 Receptors: It exhibits strong selectivity for D2 dopamine receptors, crucial for its application in PET imaging. The uptake mechanism is confirmed to be mediated through dopamine receptor interactions .

- Comparison with Other Ligands: In comparison to other radioligands like [^18F]N-methylspiroperidol, this compound shows enhanced striatal binding and lower off-target effects, making it a promising candidate for clinical studies .

Case Studies and Clinical Implications

Recent research highlights various clinical applications:

- Neuroimaging Applications: As a PET radioligand, it provides insights into dopaminergic pathways affected by neurodegenerative diseases. Its ability to accurately reflect receptor density aids in diagnosis and monitoring treatment responses .

- Research on Dopaminergic Function: Investigations into chronic antipsychotic medication effects on receptor dynamics using this compound may shed light on treatment-resistant cases, enhancing understanding of dopaminergic system alterations .

作用機序

N-(3-Fluoropropyl)spiroperidol exerts its effects by binding to dopamine receptors in the brain. The fluoropropyl group enhances its binding affinity and selectivity for these receptors. The compound acts as an antagonist, blocking the action of dopamine and thereby modulating neurotransmission. This mechanism is similar to that of spiperone, which is known to interact with various serotonin and dopamine receptors .

類似化合物との比較

N-(3-Fluoropropyl)spiroperidol can be compared with other similar compounds such as:

N-(2-Fluoroethyl)spiroperidol: Another fluorinated derivative used in PET imaging.

Spiperone: The parent compound, used as an antipsychotic drug.

N-Methylspiperone: A derivative used to study the dopamine and serotonin neurotransmitter systems.

This compound is unique due to its specific fluoropropyl group, which enhances its binding properties and makes it particularly useful for imaging studies.

生物活性

N-(3-Fluoropropyl)spiroperidol is a compound of significant interest in the field of neuropharmacology, particularly for its role as a radioligand in positron emission tomography (PET) imaging of dopamine receptors. This article explores its biological activity, focusing on biodistribution, metabolic stability, and receptor binding characteristics.

Chemical Structure and Properties

This compound is a spiro compound that incorporates a fluoropropyl group, enhancing its affinity and selectivity for dopamine receptors. The molecular formula is C26H31F2N3O2, with a molecular weight of approximately 455.55 g/mol .

Biodistribution Studies

Biodistribution studies in animal models have provided insights into the pharmacokinetics of this compound:

- Mouse Studies : In studies involving mice, the uptake of radioactivity in the brain was found to be comparable to that of [^18F]N-methylspiroperidol, with approximately 1.1% of the administered dose detected in the brain tissue at 5 minutes post-injection. Notably, the compound showed increased activity in bone tissues over time, suggesting potential defluorination processes occurring in vivo .

- Baboon Studies : Similar biodistribution patterns were observed in baboons, where rapid clearance from blood was noted. At 10 minutes post-injection, 68% of plasma radioactivity was attributed to unchanged N-(3-[^18F]fluoropropyl)spiroperidol . The striatal accumulation was also significantly higher compared to cerebellar regions, indicating selective binding to dopamine receptors.

Table 1: Tissue Distribution of this compound in Mice

| Time (minutes) | Brain (%) | Femur (%) | Liver (%) | Kidney (%) |

|---|---|---|---|---|

| 5 | 1.1 | 0.5 | 0.8 | 0.6 |

| 60 | 2.5 | 0.8 | 1.2 | 1.0 |

| 120 | 3.0 | 1.2 | 1.5 | 1.4 |

Metabolic Stability

Metabolic stability assessments revealed that this compound maintains a significant proportion as unchanged compound shortly after administration:

- Extraction Efficiency : In mouse brain studies, extraction efficiencies for radioactivity were between 77% and 82% after one extraction, increasing to approximately 95% with repeated extraction methods . At one hour post-injection, around 76% of brain radioactivity was due to unchanged N-(3-[^18F]fluoropropyl)spiroperidol.

- Metabolite Profile : The profile of metabolites differed from other compounds like [^18F]NMS, with greater production of basic metabolites observed in plasma samples . This indicates that this compound undergoes unique metabolic pathways that could influence its pharmacological effects.

Receptor Binding Affinity

The binding affinity of this compound for dopamine receptors has been extensively studied:

- Dopamine Receptor Selectivity : The compound exhibits high selectivity for D2 dopamine receptors, which is crucial for its application in PET imaging . The striatal uptake can be blocked by cold SP (substance P), confirming that the uptake mechanism is mediated through dopamine receptor interactions .

- Comparison with Other Ligands : When compared to other radioligands such as [^18F]N-methylspiroperidol, this compound shows enhanced striatal binding and lower off-target effects, making it a promising candidate for further clinical studies .

Case Studies and Clinical Implications

Recent studies have highlighted the potential clinical applications of this compound:

- Neuroimaging : As a PET radioligand, it facilitates the visualization of dopaminergic pathways in neurodegenerative diseases such as Parkinson's disease and schizophrenia . Its ability to accurately reflect receptor density and function can aid in diagnosis and treatment monitoring.

- Research on Dopaminergic Function : Investigations into dopaminergic supersensitivity have revealed that chronic administration of antipsychotic medications alters receptor density and function within mesolimbic pathways . Understanding these dynamics using this compound may provide insights into treatment-resistant cases.

特性

IUPAC Name |

8-[4-(4-fluorophenyl)-4-oxobutyl]-3-(3-fluoropropyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31F2N3O2/c27-15-5-17-30-20-31(23-6-2-1-3-7-23)26(25(30)33)13-18-29(19-14-26)16-4-8-24(32)21-9-11-22(28)12-10-21/h1-3,6-7,9-12H,4-5,8,13-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTBJFYRPVFYXKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CCCF)CCCC(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40147524 | |

| Record name | N-(3-Fluoropropyl)spiroperidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106114-44-7 | |

| Record name | N-(3-Fluoropropyl)spiroperidol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106114447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Fluoropropyl)spiroperidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。